1-Piperazineethanol, 4-(4-(2-chloro-10-phenothiazinyl)butyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, 4-(4-(2-chloro-10-phenothiazinyl)butyl)-, dihydrochloride is a chemical compound known for its applications in various fields, including medicine and scientific research. It is a derivative of phenothiazine, a class of compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(4-(2-chloro-10-phenothiazinyl)butyl)-, dihydrochloride typically involves the reaction of 2-chloro-10-phenothiazine with 4-(4-chlorobutyl)piperazine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanol, 4-(4-(2-chloro-10-phenothiazinyl)butyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the phenothiazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
1-Piperazineethanol, 4-(4-(2-chloro-10-phenothiazinyl)butyl)-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antiemetic agent.
Industry: Utilized in the production of various pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(4-(2-chloro-10-phenothiazinyl)butyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by modulating neurotransmitter receptors, including dopamine and serotonin receptors. This modulation leads to changes in neurotransmitter levels and activity, which can result in therapeutic effects such as antipsychotic or antiemetic actions .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Perphenazine: A related compound used as an antipsychotic agent.
Fluphenazine: Another phenothiazine derivative with potent antipsychotic effects.
Uniqueness
1-Piperazineethanol, 4-(4-(2-chloro-10-phenothiazinyl)butyl)-, dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors makes it a versatile compound for various therapeutic applications .
Properties
CAS No. |
73771-29-6 |
---|---|
Molecular Formula |
C22H30Cl3N3OS |
Molecular Weight |
490.9 g/mol |
IUPAC Name |
2-[4-[4-(2-chlorophenothiazin-10-yl)butyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H28ClN3OS.2ClH/c23-18-7-8-22-20(17-18)26(19-5-1-2-6-21(19)28-22)10-4-3-9-24-11-13-25(14-12-24)15-16-27;;/h1-2,5-8,17,27H,3-4,9-16H2;2*1H |
InChI Key |
HQJNIPQIGWPZKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.